molecular formula C18H14N4O4 B2470831 N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide CAS No. 1040555-59-6

N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Numéro de catalogue B2470831
Numéro CAS: 1040555-59-6
Poids moléculaire: 350.334
Clé InChI: DXLHXLLLWYJEKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a complex organic molecule that contains several interesting substructures, including a benzodioxol group, a tetrahydropyrimido group, a benzimidazole group, and a carboxamide group . These groups are common in many biologically active compounds, so it’s possible that this compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple heterocyclic rings and functional groups . Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These could include properties like solubility, melting point, and reactivity .

Applications De Recherche Scientifique

Anticancer Activity

The compound N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has been used in the design and synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antifungal Agent

The compound N-(2H-1,3-benzodioxol-5-yl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide has been synthesized and characterized as a potential new antifungal agent . It has been evaluated for its efficacy in treating life-threatening fungal infections, which pose a major global health burden, especially for individuals suffering from cancer, AIDS, or autoimmune diseases .

Antidiabetic Potential

Benzodioxol carboxamide derivatives, which include N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide, have been synthesized and investigated for their antidiabetic potential .

COX Inhibitors and Cytotoxic Agents

Novel benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds have shown moderate activity against both COX1 and COX2 enzymes, which play a crucial role in inflammation and pain.

Tumor Cell Inhibition under Glucose Starvation

One of the amuvatinib derivatives, N-(2H-1,3-benzodioxol-5-yl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide, has been found to be efficacious in tumor cells experiencing glucose starvation . This compound inhibits mitochondrial membrane potential, supporting the concept that tumor cells are dependent on mitochondria under glucose starvation .

Antitubulin Agents

Compounds with a benzodioxol moiety have been designed and synthesized based on the structures of antitubulin molecules . These compounds have shown potential as anticancer agents by causing mitotic blockade and cell apoptosis by modulating microtubule assembly .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any new compound, it would need to be thoroughly tested for toxicity and potential hazards before it could be used in a practical application .

Orientations Futures

The future research directions for this compound could include further synthesis and characterization, testing for biological activity, and exploration of potential applications in fields like medicinal chemistry .

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-16-8-13(22-12-4-2-1-3-11(12)20-18(22)21-16)17(24)19-10-5-6-14-15(7-10)26-9-25-14/h1-7,13H,8-9H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHXLLLWYJEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.